molecular formula C14H17Cl2NO4 B7940149 Boc-3-(2,5-Dichlorophenyl)-L-alanine

Boc-3-(2,5-Dichlorophenyl)-L-alanine

Cat. No.: B7940149
M. Wt: 334.2 g/mol
InChI Key: MAPXGUCNAIICIY-UHFFFAOYSA-N
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Description

Boc-3-(2,5-Dichlorophenyl)-L-alanine is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a dichlorophenyl group attached to the propanoic acid backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-3-(2,5-Dichlorophenyl)-L-alanine typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a substitution reaction. This can be done by reacting the protected amino acid with a suitable dichlorophenyl derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps for purification, such as recrystallization or chromatography, to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Boc-3-(2,5-Dichlorophenyl)-L-alanine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The dichlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Reagents such as halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Boc-3-(2,5-Dichlorophenyl)-L-alanine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Boc-3-(2,5-Dichlorophenyl)-L-alanine involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The dichlorophenyl group may interact with specific receptors or enzymes, influencing their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-((Tert-butoxycarbonyl)amino)-3-phenylpropanoic acid: Similar structure but lacks the dichlorophenyl group.

    2-((Tert-butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid: Contains a monochlorophenyl group instead of a dichlorophenyl group.

Uniqueness

The presence of the dichlorophenyl group in Boc-3-(2,5-Dichlorophenyl)-L-alanine imparts unique chemical and biological properties compared to its analogs. This structural feature may enhance its reactivity and interaction with specific molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(2,5-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-6-9(15)4-5-10(8)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPXGUCNAIICIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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